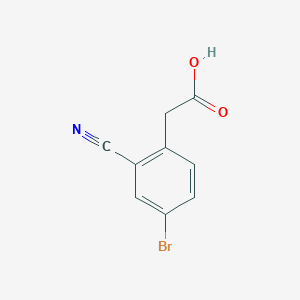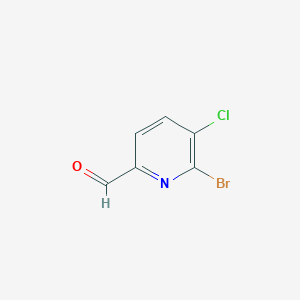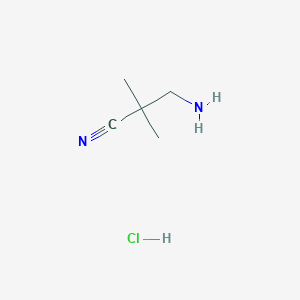
3-Amino-2,2-dimethylpropanenitrile hydrochloride
Übersicht
Beschreibung
3-Amino-2,2-dimethylpropanenitrile hydrochloride is an organic compound with the chemical formula C5H11ClN2 . It has a molecular weight of 134.61 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 3-Amino-2,2-dimethylpropanenitrile hydrochloride is 1S/C5H10N2.ClH/c1-5(2,3-6)4-7;/h3,6H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-2,2-dimethylpropanenitrile hydrochloride is a powder . It has a melting point of 241-242 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Toxicity and Environmental Impact
- Fatty Acid Esters of 3-Monochloropropanediol : Studies on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) focus on their potential nephrotoxicity and testicular toxicity. These compounds have been detected in various food categories and human breast milk, raising concerns about their absorption and distribution in human organs and tissues. The review aims to advance understanding of 3-MCPD esters and their food safety concerns (Gao et al., 2019).
Cancer Therapy
- FTY720 for Cancer Therapy : Research on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) highlights its potential as an immunosuppressant and antitumor agent. FTY720 activates sphingosine-1-phosphate receptors (S1PRs) and shows efficacy in several cancer models through S1PR-independent mechanisms (Zhang et al., 2013).
Advanced Oxidation Processes for Wastewater Treatment
- Wastewater Treatment by Advanced Oxidation Processes : Advanced oxidation processes (AOPs) combined with cavitation are evaluated for their effectiveness in degrading organic contaminants. This includes a discussion on hydrodynamic and acoustic cavitation combined with AOPs, such as the Fenton process, as alternatives for wastewater treatment technologies (Gągol et al., 2018).
Corrosion Inhibition
- Carbohydrate Polymers as Corrosion Inhibitors : The application of carbohydrate polymers and their derivatives as corrosion inhibitors for metal substrates is reviewed. This includes an examination of their macromolecular weights, chemical composition, and molecular and electronic structures in relation to corrosion protection (Umoren & Eduok, 2016).
Safety and Hazards
The compound has several hazard statements: H302, H312, H332, H334 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-amino-2,2-dimethylpropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2,3-6)4-7;/h3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALIKTFJLRUEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-dimethylpropanenitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



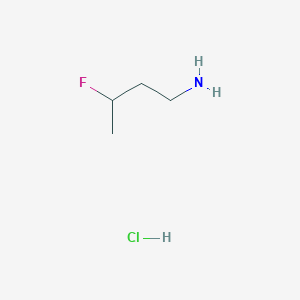
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)



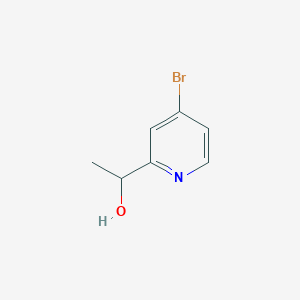
![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

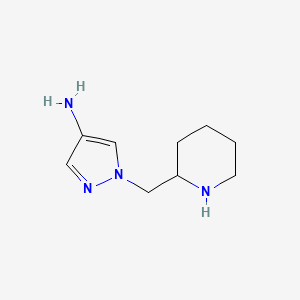
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)
